An In-Depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine: Chemical Properties and Applications
An In-Depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl protecting group offers advantageous solubility in organic solvents and allows for controlled reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of TBDMSONH2, detailed experimental protocols for its application, and visualizations of key reaction pathways and workflows.
Core Chemical Properties
O-(tert-Butyldimethylsilyl)hydroxylamine is a white crystalline solid at room temperature. It is soluble in many common organic solvents such as hexane and chloroform, but insoluble in water, in which it hydrolyzes.[1] Due to its moisture sensitivity, it should be stored in a dry environment, typically at 2-8°C.[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C6H17NOSi | [2] |
| Molecular Weight | 147.29 g/mol | [3] |
| Melting Point | 62-65 °C | [2] |
| Boiling Point | 87-90 °C at 40 mmHg | [3] |
| Density | 0.849 g/cm³ | [2] |
| Flash Point | 40.7 °C | [2] |
| Vapor Pressure | 1.2 mmHg at 25°C | [2] |
Structural and Spectroscopic Data
| Identifier | Value | Reference |
| CAS Number | 41879-39-4 | [2] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)ON | [2] |
| InChI Key | SSUCKKNRCOFUPT-UHFFFAOYSA-N | [3] |
Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine
While commercially available, O-(tert-Butyldimethylsilyl)hydroxylamine can be synthesized in the laboratory. One common method involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a base.
Experimental Protocol: Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hydroxylamine hydrochloride and ethylenediamine in dichloromethane.
-
Cool the mixture in an ice bath.
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Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 20°C for 72 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Separate the organic layer, dry it over magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure O-(tert-Butyldimethylsilyl)hydroxylamine.
Applications in Organic Synthesis
O-(tert-Butyldimethylsilyl)hydroxylamine is a key reagent in several synthetic transformations, most notably in the preparation of hydroxamic acids and oximes.
Solid-Phase Synthesis and Cleavage of Hydroxamic Acids
Hydroxamic acids are an important class of compounds with a wide range of biological activities.[4] Solid-phase synthesis is a powerful technique for the preparation of libraries of such compounds for drug discovery.[4] O-(tert-Butyldimethylsilyl)hydroxylamine can be used to cleave resin-bound hydroxamic acid precursors.[3]
Materials:
-
Resin-bound hydroxamic acid precursor
-
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Swell the resin-bound hydroxamic acid precursor in 1,2-dichloroethane.
-
Add a solution of O-(tert-Butyldimethylsilyl)hydroxylamine (5 equivalents) in 1,2-dichloroethane.
-
Heat the mixture at 90°C for 20 hours.[4]
-
Filter the resin and wash it with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
To the residue, add a solution of 95% trifluoroacetic acid in water.[4]
-
Stir the mixture at room temperature for 16 hours to remove the silyl protecting group.[4]
-
Remove the solvent under reduced pressure to obtain the crude hydroxamic acid.
-
Purify the product as necessary (e.g., by preparative HPLC).
Formation of Oximes
O-(tert-Butyldimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form O-silylated oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.[5] The steric bulk of the tert-butyldimethylsilyl group can influence the stereoselectivity of the reaction.
Safety Information
O-(tert-Butyldimethylsilyl)hydroxylamine is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is classified as a combustible corrosive hazardous material.[3]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent in modern organic synthesis. Its unique properties make it particularly useful for the preparation of hydroxamic acids and oximes, which are important scaffolds in medicinal chemistry and drug development. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective utilization of this reagent in a research and development setting.
